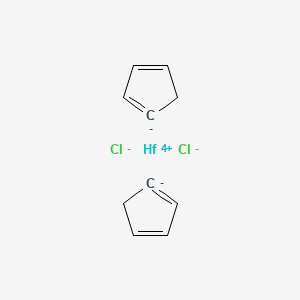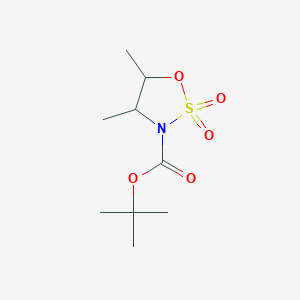
tert-butyl 4,5-dimethyl-2,2-dioxo-oxathiazolidine-3-carboxylate
Übersicht
Beschreibung
tert-butyl 4,5-dimethyl-2,2-dioxo-oxathiazolidine-3-carboxylate: is a chemical compound with the molecular formula C9H17NO5S and a molecular weight of 251.30 g/mol . It is a solid compound that is often used as an intermediate in organic synthesis .
Vorbereitungsmethoden
The synthesis of tert-butyl 4,5-dimethyl-2,2-dioxo-oxathiazolidine-3-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of 2-thiazolidinethione with tert-butyl chloroformate in the presence of a base . The reaction conditions typically include a solvent such as dichloromethane and a base like triethylamine. The reaction is carried out at room temperature and yields the desired product after purification .
Analyse Chemischer Reaktionen
tert-butyl 4,5-dimethyl-2,2-dioxo-oxathiazolidine-3-carboxylate undergoes several types of chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
tert-butyl 4,5-dimethyl-2,2-dioxo-oxathiazolidine-3-carboxylate has various applications in scientific research:
Wirkmechanismus
The mechanism of action of tert-butyl 4,5-dimethyl-2,2-dioxo-oxathiazolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present . The pathways involved in its mechanism of action include the modulation of enzyme activity and the alteration of metabolic processes .
Vergleich Mit ähnlichen Verbindungen
tert-butyl 4,5-dimethyl-2,2-dioxo-oxathiazolidine-3-carboxylate can be compared with other similar compounds such as:
- **tert-butyl 4,4-dimethyl-2,2-dioxo-oxathiazolidine-3
Eigenschaften
Molekularformel |
C9H17NO5S |
|---|---|
Molekulargewicht |
251.30 g/mol |
IUPAC-Name |
tert-butyl 4,5-dimethyl-2,2-dioxooxathiazolidine-3-carboxylate |
InChI |
InChI=1S/C9H17NO5S/c1-6-7(2)15-16(12,13)10(6)8(11)14-9(3,4)5/h6-7H,1-5H3 |
InChI-Schlüssel |
DFHZSSNBXABYPY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(OS(=O)(=O)N1C(=O)OC(C)(C)C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

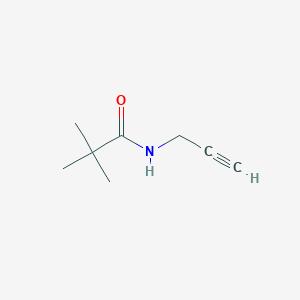
![6-CHLORO-7-ISOPROPYL-[1,2,4]TRIAZOLO[1,5-B]PYRIDAZINE](/img/structure/B8691146.png)
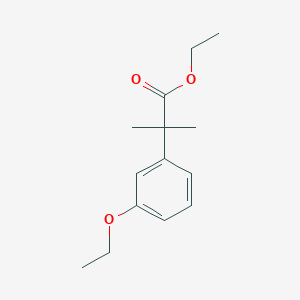

![Benzeneacetic acid, 2-[(4-fluorophenyl)methoxy]-](/img/structure/B8691171.png)


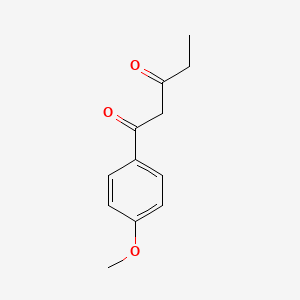
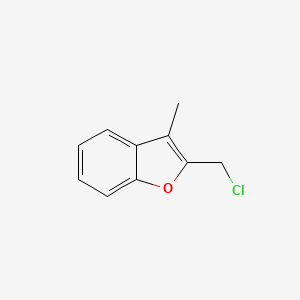

![tri(propan-2-yl)-[3-(1,3-thiazol-2-yl)pyrrol-1-yl]silane](/img/structure/B8691200.png)
![5-((2-Fluoro-4-iodophenyl)amino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione](/img/structure/B8691201.png)
![[4-(3-Chlorophenyl)sulfanyl-5-isopropyl-1-methyl-imidazol-2-yl]methanol](/img/structure/B8691209.png)
